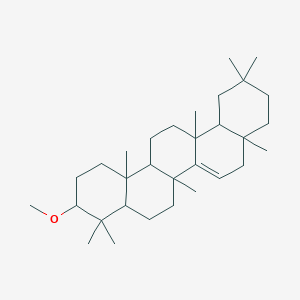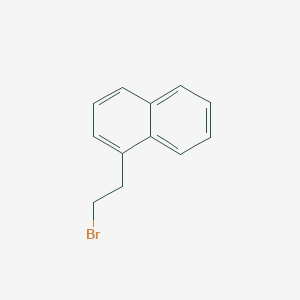![molecular formula C12H14Cl2Zr B079261 ジクロロビス[(1,2,3,4,5-η)-1-メチル-2,4-シクロペンタジエン-1-イル]ジルコニウム CAS No. 12109-71-6](/img/structure/B79261.png)
ジクロロビス[(1,2,3,4,5-η)-1-メチル-2,4-シクロペンタジエン-1-イル]ジルコニウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is an organometallic compound with the chemical formula C20H30Cl2Zr. It is a yellow crystalline solid that is soluble in non-polar organic solvents such as benzene and dichloromethane. This compound is widely used in organic synthesis and serves as a catalyst in various chemical reactions.
科学的研究の応用
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in hydrogenation, olefin polymerization, and alkylation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of zirconium tetrachloride with 1-methyl-2,4-cyclopentadienyl anion. The reaction is usually carried out under an inert atmosphere of nitrogen or argon to prevent oxidation. The reaction mixture is cooled to low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
作用機序
The mechanism by which Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates and promotes catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used .
類似化合物との比較
Similar Compounds
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
- Bis(methylcyclopentadienyl)zirconium dichloride
- Dichlorobis[(1,2,3,4,5-eta)-1,2-dimethyl-2,4-cyclopentadien-1-yl]zirconium
Uniqueness
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]- is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and make it suitable for a wide range of chemical reactions. Its stability and solubility in non-polar solvents also contribute to its versatility in various applications .
特性
CAS番号 |
12109-71-6 |
|---|---|
分子式 |
C12H14Cl2Zr |
分子量 |
320.37 g/mol |
IUPAC名 |
dichlorozirconium(2+);5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
ZUYRMIQFRZTNFG-UHFFFAOYSA-L |
SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
正規SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.Cl[Zr+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



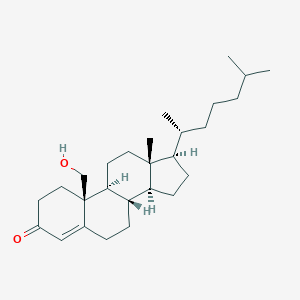
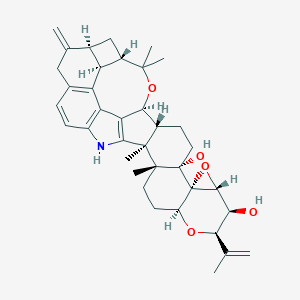
![1,3-Dihydro-2H-naphtho[2,3-d]imidazole-2-thione](/img/structure/B79184.png)
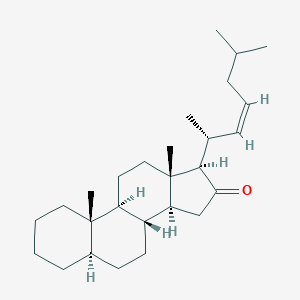
![4-[(4-Aminophenyl)methyl]-2-chloroaniline](/img/structure/B79187.png)
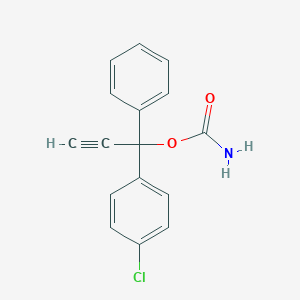
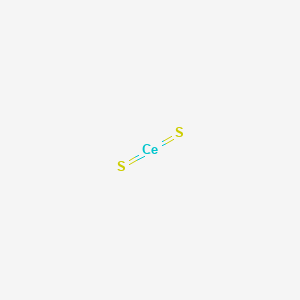
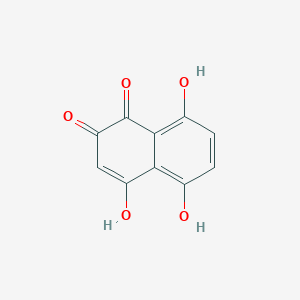
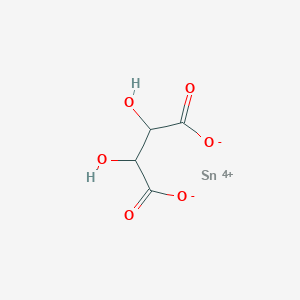
![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
